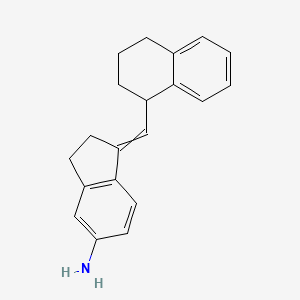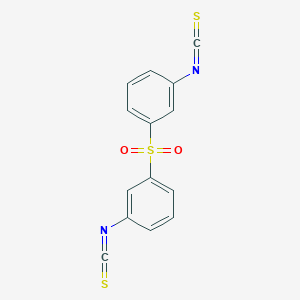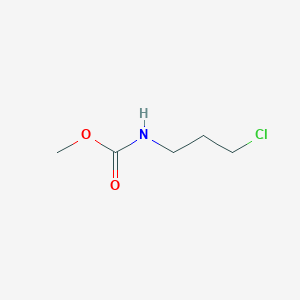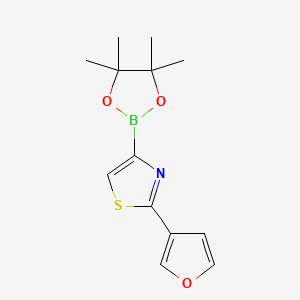
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a fluoroethylimino moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-fluoroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
科学的研究の応用
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate involves its interaction with specific molecular targets. The fluoroethylimino moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
- Ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate
- Ethyl 4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate
- Ethyl 4-[(2Z)-2-(2-oxo[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)hydrazinyl]benzoate
Uniqueness
Ethyl 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate is unique due to the presence of the fluoroethylimino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
78604-22-5 |
|---|---|
分子式 |
C11H14FN3O2 |
分子量 |
239.25 g/mol |
IUPAC名 |
ethyl 4-[2-(2-fluoroethylimino)hydrazinyl]benzoate |
InChI |
InChI=1S/C11H14FN3O2/c1-2-17-11(16)9-3-5-10(6-4-9)14-15-13-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChIキー |
GILSAXLEWUDWQF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=NCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)




![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)




